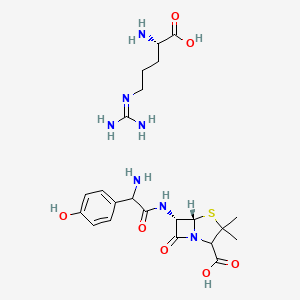
Amoxycillin arginine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoxycillin arginine salt is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Mechanism of Action
Amoxicillin is a beta-lactam antibiotic effective against a range of gram-positive and gram-negative bacteria. It works by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. The addition of arginine may enhance the solubility and bioavailability of amoxicillin, potentially improving its pharmacokinetic properties.
Amoxycillin arginine salt is primarily indicated for treating various bacterial infections, including:
- Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.
- Urinary Tract Infections : Targets Escherichia coli and Proteus mirabilis.
- Skin and Soft Tissue Infections : Used for infections caused by non-penicillinase-producing staphylococci.
Case Study: Efficacy in Pediatric Acute Otitis Media
A clinical trial involving children with acute otitis media (AOM) demonstrated that the administration of this compound resulted in a significant reduction in infection symptoms compared to standard amoxicillin treatment. The study reported a 90% cure rate within 10 days, highlighting the potential benefits of this formulation in pediatric populations .
Enhanced Antibiotic Efficacy
Research indicates that arginine may play a role in enhancing the efficacy of antibiotics by modulating immune responses and reducing antibiotic tolerance in bacterial biofilms. A study found that the presence of arginine improved the killing effect of several antibiotics against biofilm-forming bacteria, suggesting that this compound could be particularly effective in treating chronic infections .
Table 2: Impact of Arginine on Antibiotic Efficacy
| Antibiotic | Effectiveness with Arginine | Effectiveness without Arginine |
|---|---|---|
| Amoxycillin | Increased | Decreased |
| Vancomycin | Increased | Decreased |
| Ceftaroline | Increased | Decreased |
Safety Profile and Side Effects
This compound generally has a favorable safety profile similar to that of amoxicillin alone. Common side effects may include gastrointestinal disturbances, allergic reactions, and alterations in gut microbiota. Monitoring is recommended during treatment to manage any adverse effects effectively.
Eigenschaften
CAS-Nummer |
59261-05-1 |
|---|---|
Molekularformel |
C22H33N7O7S |
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(5S,6S)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S.C6H14N4O2/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;7-4(5(11)12)2-1-3-10-6(8)9/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t9?,10-,11?,14-;4-/m00/s1 |
InChI-Schlüssel |
GMJWAEBOPBLHBW-YIDIVAHTSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N |
Isomerische SMILES |
CC1(C(N2[C@@H](S1)[C@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N |
Aussehen |
Solid powder |
Key on ui other cas no. |
59261-05-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amoxycillin arginine salt; Amoxycillin L-arginine salt; EINECS 261-680-4; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















